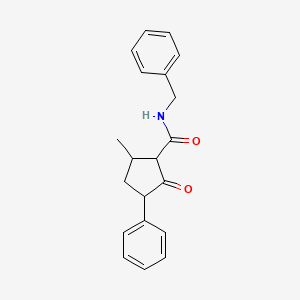

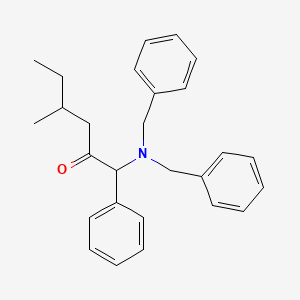

![molecular formula C16H24N2O8 B12592397 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione CAS No. 644990-22-7](/img/structure/B12592397.png)

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(4-Methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidin-2,4-dion ist eine komplexe organische Verbindung mit erheblicher Bedeutung in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere Hydroxylgruppen und einen Pyrimidinring umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(4-Methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidin-2,4-dion beinhaltet typischerweise mehrere Schritte, darunter die Schutz- und Entschützung von funktionellen Gruppen sowie die Bildung von glykosidischen Bindungen. Häufige Reagenzien, die bei der Synthese verwendet werden, sind Schutzgruppen wie TBDMS (tert-Butyldimethylsilyl) und Kupplungsreagenzien wie DCC (Dicyclohexylcarbodiimid).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Verwendung von Durchfluss-Mikroreaktorsystemen umfassen, die im Vergleich zu traditionellen Batch-Prozessen eine höhere Effizienz und Nachhaltigkeit bieten. Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt.

Chemische Reaktionsanalyse

Arten von Reaktionen

1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(4-Methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidin-2,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Carbonylverbindungen oxidiert werden.

Reduktion: Der Pyrimidinring kann unter bestimmten Bedingungen reduziert werden.

Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie PCC (Pyridiniumchlorchromat) oder KMnO4 (Kaliumpermanganat) werden häufig verwendet.

Reduktion: Katalysatoren wie Pd/C (Palladium auf Kohlenstoff) oder NaBH4 (Natriumborhydrid) werden eingesetzt.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Hydroxylgruppen Aldehyde oder Ketone ergeben, während die Reduktion des Pyrimidinrings Dihydropyrimidinderivate ergeben kann.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.

Reduction: Catalysts such as Pd/C (palladium on carbon) or NaBH4 (sodium borohydride) are employed.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(4-Methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidin-2,4-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle Rolle in biochemischen Stoffwechselwegen und Interaktionen mit Enzymen untersucht.

Medizin: Es laufen Forschungsarbeiten zur Erforschung seines Potenzials als Therapeutikum, insbesondere in der antiviralen und antikanzerogenen Behandlung.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(4-Methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidin-2,4-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Wege können Signaltransduktion, Genexpression und Stoffwechselprozesse umfassen.

Wirkmechanismus

The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-[(2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2,4(1H,3H)-dion

- 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridin-3-carboxamid

Einzigartigkeit

1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(4-Methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidin-2,4-dion ist aufgrund seiner spezifischen Strukturmerkmale, wie dem Vorhandensein einer Methoxygruppe und der Konfiguration seiner Stereozentren, einzigartig. Diese Eigenschaften tragen zu seiner besonderen chemischen Reaktivität und biologischen Aktivität bei und unterscheiden es von ähnlichen Verbindungen.

Eigenschaften

CAS-Nummer |

644990-22-7 |

|---|---|

Molekularformel |

C16H24N2O8 |

Molekulargewicht |

372.37 g/mol |

IUPAC-Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C16H24N2O8/c1-17-11(20)3-6-18(15(17)22)14-13(12(21)10(9-19)25-14)26-16(23-2)4-7-24-8-5-16/h3,6,10,12-14,19,21H,4-5,7-9H2,1-2H3/t10-,12-,13-,14-/m1/s1 |

InChI-Schlüssel |

ORFMVIBLYVYRAZ-FMKGYKFTSA-N |

Isomerische SMILES |

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC3(CCOCC3)OC |

Kanonische SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC3(CCOCC3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)

![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)

![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)

![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)

![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)